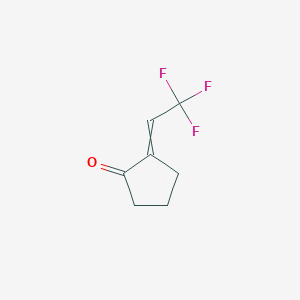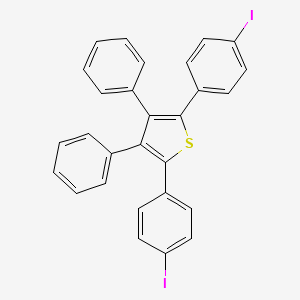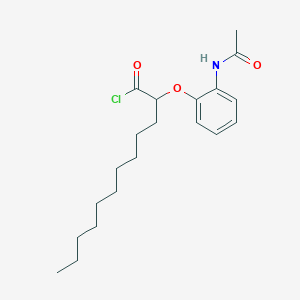![molecular formula C12H12N2O2 B14280502 3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one](/img/structure/B14280502.png)
3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one: is an organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.
Introduction of the Hydroxybutenyl Side Chain: The hydroxybutenyl side chain can be introduced via a Heck reaction, where a suitable alkene (e.g., 2-buten-1-ol) is coupled with the quinoxaline core in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, high-throughput screening for catalyst optimization, and employing green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or CrO₃ (Chromium trioxide) in an appropriate solvent.
Reduction: NaBH₄ or LiAlH₄ in anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of various substituted quinoxaline derivatives.
Scientific Research Applications
3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
3-[(E)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one: The E-isomer of the compound, which may have different chemical and biological properties.
2-hydroxyquinoxaline: A simpler derivative with a hydroxy group directly attached to the quinoxaline ring.
Quinoxaline-2,3-dione: A quinoxaline derivative with a dione functional group.
Uniqueness
3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one is unique due to its specific hydroxybutenyl side chain, which imparts distinct chemical reactivity and potential biological activity compared to other quinoxaline derivatives.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H12N2O2/c1-2-8(15)7-11-12(16)14-10-6-4-3-5-9(10)13-11/h3-7,15H,2H2,1H3,(H,14,16)/b8-7- |
InChI Key |
DLCKZTJSNOLTMU-FPLPWBNLSA-N |
Isomeric SMILES |
CC/C(=C/C1=NC2=CC=CC=C2NC1=O)/O |
Canonical SMILES |
CCC(=CC1=NC2=CC=CC=C2NC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl-](/img/structure/B14280421.png)
![2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14280424.png)
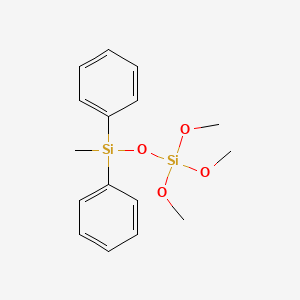
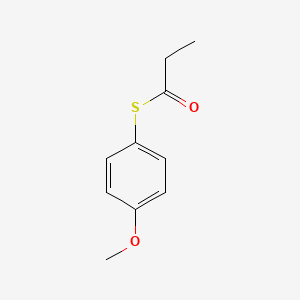
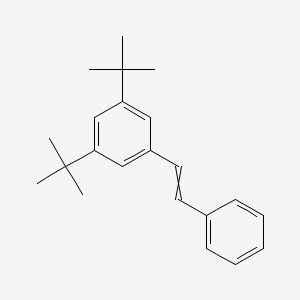


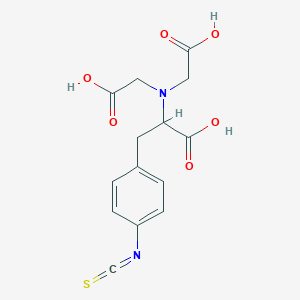
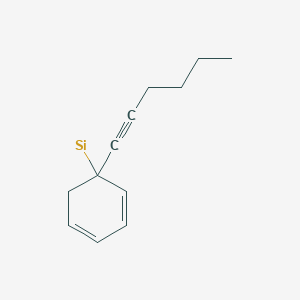

![3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14280469.png)
